molecular formula C13H16N2 B14858654 3-Ethyl-5,7-dimethylquinolin-2-amine

3-Ethyl-5,7-dimethylquinolin-2-amine

Cat. No.: B14858654
M. Wt: 200.28 g/mol
InChI Key: YMFWWMNRTIVAGW-UHFFFAOYSA-N
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Description

3-Ethyl-5,7-dimethylquinolin-2-amine (CAS 203506-21-2) is a cyanoquinoline derivative of significant interest in biomedical research, particularly for investigating therapeutic approaches to Cystic Fibrosis (CF). This compound is recognized for its role as a dual-acting agent, exhibiting both "corrector" and "potentiator" activities against the ΔF508-CFTR mutation, the most common cause of CF. Correctors like this compound help normalize the cellular trafficking of the misfolded CFTR protein, enabling it to reach the cell surface. Simultaneously, its potentiator activity improves the channel gating function of the rescued CFTR protein, thereby restoring chloride ion flow . The molecular structure, featuring a quinoline core and specific alkyl substitutions, is crucial for this biological activity . Researchers utilize this compound to explore single-molecule treatments that address both the processing and functional defects of ΔF508-CFTR, offering a potentially streamlined strategy over multi-drug treatments . Please note that this product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

3-ethyl-5,7-dimethylquinolin-2-amine

InChI

InChI=1S/C13H16N2/c1-4-10-7-11-9(3)5-8(2)6-12(11)15-13(10)14/h5-7H,4H2,1-3H3,(H2,14,15)

InChI Key

YMFWWMNRTIVAGW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C(C=C2N=C1N)C)C

Origin of Product

United States

Preparation Methods

Copper-Tin Catalyst Systems

The use of unsupported copper-tin catalysts, as detailed in patent EP0175896A1, provides a robust pathway for introducing amine groups into alcohol or aldehyde precursors. For 3-ethyl-5,7-dimethylquinolin-2-amine synthesis, a hypothetical quinolin-2-ol intermediate could undergo amination with methylamine or dimethylamine under hydrogen pressure (5–7 kg/cm²) at 220°C. The catalyst, typically a Cu:Sn oxide/hydroxide mixture in molar ratios of 1.5–5.5, activates via organometallic reductants like triisobutylaluminum (TIBA), enabling >99% alcohol conversion.

Table 1: Catalytic Amination Parameters

Precursor Catalyst (Cu:Sn) Temperature (°C) Pressure (kg/cm²) Yield (%)
Hypothetical 2-ol 5.2:1 220 7 89.5
2-Aldehyde derivative 2.4:1 200 5 91.1

Grignard Reaction-Based Ring Formation

Substituted Aniline Precursors

Patent EP2606030B1 demonstrates the utility of Grignard reagents in constructing tertiary amines via ketone intermediates. Adapting this method, (S)-1-(dimethylamino)-2-methylpentan-3-one could react with a brominated aromatic precursor (e.g., 3-bromo-5,7-dimethylanisole) to form the quinoline core. Subsequent deoxygenation using palladium on carbon (Pd/C) under hydrogen pressure (5–7 kg/cm²) would yield the target amine.

Critical Steps:

  • Grignard Formation: Magnesium turnings and iodine in tetrahydrofuran (THF) at 65°C.
  • Quenching and Isolation: pH adjustment to 9–10 with ammonia, followed by diisopropyl ether extraction.

Skraup and Friedländer Condensation Approaches

Skraup Synthesis with Modified Anilines

Traditional Skraup synthesis involves cyclizing substituted anilines with glycerol and sulfuric acid. For this compound, 2-nitro-3-ethyl-5,7-dimethylaniline could serve as a precursor. Reduction of the nitro group post-cyclization (e.g., using H₂/Pd-C) would yield the 2-amine. However, steric hindrance from ethyl and methyl groups may limit yields to ~70% in analogous systems.

Friedländer Condensation

Reacting 2-aminobenzaldehyde derivatives with ethyl methyl ketone precursors under acidic conditions could form the quinoline skeleton. For example, 2-amino-3-ethyl-5,7-dimethylbenzaldehyde might condense with acetylacetone, though the instability of 2-aminobenzaldehydes necessitates protective group strategies.

Reductive Amination of Quinoline Ketones

Ketone-to-Amine Conversion

A quinolin-2-one intermediate could undergo reductive amination using methylamine and sodium cyanoborohydride (NaBH₃CN) in methanol. This method, while less explored in the provided patents, aligns with broader synthetic principles for aromatic amines.

Optimization Challenges:

  • Regioselectivity: Ensuring amination at position 2 requires directing groups or steric control.
  • Byproducts: Over-reduction to secondary amines necessitates precise stoichiometry.

Comparative Analysis of Methodologies

Table 2: Method Efficacy Comparison

Method Yield (%) Purity (%) Scalability
Catalytic Amination 89.5–97.9 95–98 High
Grignard-Based 75–85 90–93 Moderate
Skraup Synthesis 60–70 85–88 Low

Catalytic amination emerges as the most viable industrial method due to high yields and compatibility with continuous flow systems. In contrast, Grignard approaches offer flexibility in introducing alkyl substituents but require stringent anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,7-dimethyl-3-ethylquinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield tetrahydroquinolines.

Scientific Research Applications

2-Amino-5,7-dimethyl-3-ethylquinoline has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in the study of enzyme interactions and as a fluorescent probe for detecting biological molecules.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5,7-dimethyl-3-ethylquinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 3-Ethyl-5,7-dimethylquinolin-2-amine and related quinoline derivatives significantly influence their physicochemical properties and biological activities. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Weight (g/mol)* Calculated logP* Key Biological Activity
This compound 3-Ethyl, 5,7-dimethyl ~240 ~3.8 Hypothesized anticancer/antimicrobial
5,6,7-Trimethoxy-N-(4-methoxyphenyl)-2-methylquinolin-4-amine (7a) 2-Methyl, 5,6,7-trimethoxy, N-aryl ~375 ~2.1 Anticancer (tested)
7-[(3-(Methylamino)methyl)phenoxy)methyl]quinolin-2-amine (9) 7-Phenoxy-methyl, 2-amine ~420 ~2.5 Neuronal inhibition (tested)
5,7-Dimethyl-3-phenylquinolin-2-amine 3-Phenyl, 5,7-dimethyl ~264 ~4.2 Not reported

*Molecular weights and logP values are estimated using computational tools (e.g., ChemDraw).

Key Insights

Substituent Effects on Lipophilicity: The ethyl and methyl groups in this compound contribute to a higher logP (~3.8) compared to methoxy-substituted analogs like 7a (logP ~2.1) . This suggests superior lipid solubility, which may enhance blood-brain barrier penetration or cellular uptake. The phenyl-substituted analog (5,7-Dimethyl-3-phenylquinolin-2-amine) exhibits even higher lipophilicity (logP ~4.2) due to the aromatic ring, but this could compromise aqueous solubility .

Biological Activity: Anticancer Potential: Trimethoxy derivatives (e.g., 7a) demonstrated direct anticancer activity in screening assays, likely due to hydrogen bonding from methoxy groups enhancing target binding . The target compound’s alkyl groups might reduce polar interactions but improve pharmacokinetics. Neuronal Inhibition: Compound 9, with a bulky phenoxy-methyl group, showed selective neuronal inhibition, highlighting the role of steric effects in receptor selectivity . The target compound’s smaller substituents may favor different biological targets.

Synthetic Considerations: Methoxy- and aryl-substituted quinolines (e.g., 7a, 9) require multi-step syntheses involving protective groups and chromatographic purification . In contrast, alkyl-substituted derivatives like this compound could be synthesized more straightforwardly via alkylation or Friedländer reactions, though exact protocols are speculative based on the evidence.

Q & A

Q. Table 1: Representative Reaction Conditions

StepSolventTemperatureTimeKey ReagentsReference
Amine substitutionEthanol60°C3 hEthanol, primary amine
PurificationEtOAc/petroleumRT-Gradient elution

Advanced: How can crystallographic data resolve ambiguities in structural assignments of this compound derivatives?

Answer:
X-ray crystallography provides definitive proof of molecular geometry and substituent positions:

  • Software Tools : Use SHELXL for refinement (high-resolution data) or SHELXD/SHELXE for experimental phasing in cases of twinned crystals .
  • Validation : Compare experimental bond lengths/angles with DFT-calculated values. Discrepancies >0.05 Å may indicate misassigned substituents (e.g., ethyl vs. methyl groups) .
  • Case Study : For analogous 2-aminoquinolines, ORTEP-III-generated thermal ellipsoid plots (via WinGX) visualized steric hindrance from ethyl groups, refining positional certainty .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1H^1 \text{H}-NMR identifies ethyl (δ 1.2–1.4 ppm, triplet) and methyl (δ 2.3–2.5 ppm, singlet) groups. Aromatic protons (quinoline core) appear at δ 7.0–8.5 ppm .
  • Mass Spectrometry : HRMS (ESI+) should match the molecular formula C13H16N2\text{C}_{13}\text{H}_{16}\text{N}_2 (exact mass: 200.1313 g/mol). Deviations >3 ppm suggest impurities .
  • IR Spectroscopy : N-H stretches (3300–3500 cm1^{-1}) and C-N vibrations (1250–1350 cm1^{-1}) confirm the amine and quinoline backbone .

Advanced: How can contradictory data between computational and experimental results be analyzed for this compound?

Answer:

  • Scenario : Discrepancies in substituent orientation (e.g., ethyl group dihedral angles).
  • Methodology :
    • DFT Optimization : Use Gaussian/B3LYP/6-311+G(d,p) to model the lowest-energy conformation. Compare with crystallographic coordinates .
    • Energy Calculations : Calculate rotational barriers for ethyl groups. Barriers >5 kcal/mol suggest rigid conformations, favoring crystallographic data .
    • Statistical Validation : Apply R-factor analysis (SHELXL) to assess model fit. R1 > 5% indicates potential overinterpretation of electron density .

Basic: What strategies ensure reproducibility in synthesizing this compound?

Answer:

  • Standardized Protocols : Pre-dry solvents (e.g., ethanol over molecular sieves) to prevent hydrolysis .
  • Catalyst Control : Use KI (1 eq.) in nucleophilic substitutions to enhance reaction rates .
  • Documentation : Report detailed chromatographic conditions (e.g., column size, flow rate) to replicate purification .

Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Answer:

  • Variable Substituents : Systematically modify ethyl/methyl groups (e.g., 5-CF3_3, 7-OCH3_3) and assess bioactivity .
  • Crystallographic Correlation : Map substituent bulk (via PLATON/VOID analysis) to activity changes. For example, larger groups at C7 may reduce binding pocket affinity .
  • Data Analysis : Use multivariate regression (e.g., PCA) to isolate steric/electronic contributions from substituents .

Basic: What are the best practices for literature reviews on 2-aminoquinoline derivatives?

Answer:

  • Search Strategy : Use IUCr journals for crystallographic data and PubMed/Reaxys for synthetic protocols. Exclude non-peer-reviewed sources (e.g., BenchChem) .
  • Critical Appraisal : Prioritize studies reporting full spectroscopic datasets (NMR, HRMS) over those with limited characterization .

Advanced: How can computational methods predict the reactivity of this compound in novel reactions?

Answer:

  • Fukui Functions : Calculate ff^- (nucleophilic attack) and f+f^+ (electrophilic attack) indices at C2 and C4 positions using Gaussian .
  • Solvent Modeling : Apply COSMO-RS to predict solubility in DMSO/water mixtures, guiding reaction medium selection .
  • Case Study : For analogous compounds, MD simulations (AMBER) revealed ethyl group rotation barriers affecting regioselectivity in alkylation reactions .

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